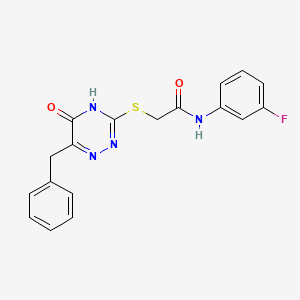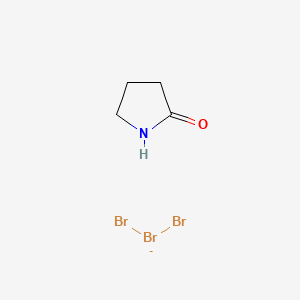
2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide" typically involves complex chemical reactions that yield biologically active molecules. For example, Mazzone et al. (1987) describe the synthesis of acetamides and arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles, showcasing a method that might be relevant for synthesizing the compound (Mazzone et al., 1987).
Molecular Structure Analysis
The molecular structure of compounds like "this compound" is crucial in determining their biological activity. Techniques such as NMR, IR, and X-ray diffraction analysis are commonly employed to elucidate their structures, as demonstrated by Ping (2007) in their study on the synthesis and crystal structure determination of a related compound (Ping, 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their structural elements, including the presence of the triazine ring and fluorophenyl groups. These elements can undergo various chemical reactions, contributing to the compound's biological activity. The work by Ramalingam et al. (2019), which focuses on synthesizing antibacterial agents by reacting chloroacetamides with different thiols, provides insight into the chemical reactivity of similar compounds (Ramalingam et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of "this compound" are essential for its application and handling. These properties can be predicted based on the compound's molecular structure and have been a subject of study in related research efforts.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, potential for forming derivatives, and stability under various conditions, are critical for understanding the compound's utility and safety. Studies like those by Shelke and Bhosale (2010), which investigate the synthesis and antidepressant evaluation of related compounds, shed light on these aspects through experimental research (Shelke & Bhosale, 2010).
Applications De Recherche Scientifique
Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Dual Inhibitors
Research on compounds structurally related to the query shows a focus on improving metabolic stability for potential therapeutic applications. For instance, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a potent inhibitor of PI3Kα and mTOR, was studied for its in vitro and in vivo efficacy. Efforts to mitigate metabolic deacetylation led to the exploration of 6,5-heterocyclic analogues, providing insights into structural modifications for enhanced stability (Stec et al., 2011).
Herbicidal Activity
Derivatives of similar compounds have been investigated for their herbicidal properties. The synthesis of novel derivatives and their evaluation against Amaranthus spinosus demonstrated control efficacy, highlighting the agricultural applications of such chemical compounds (Huang Ming-zhi & Min Zhong-cheng, 2006).
Antibacterial Agents
New fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines derived from aryl-amination processes have shown antibacterial activity. These lamotrigine analogs, evaluated in vitro, indicated significant activity against various bacterial strains, showcasing their potential in addressing antibiotic resistance (Alharbi & Alshammari, 2019).
Anti-HIV and CDK2 Inhibitors
The synthesis of fluorine-substituted 1,2,4-triazinones has been explored for potential anti-HIV-1 and CDK2 inhibition activities. Structural modifications led to compounds with significant activities, highlighting the therapeutic potential of such chemicals in treating HIV and cancer (Makki et al., 2014).
Anticonvulsant Agents
Research into benztriazoles with mercapto-triazole and other heterocycle substituents has identified compounds with potent anticonvulsant activity. Evaluation using various tests showed certain derivatives exceeding standard drug performance, demonstrating the potential for developing new anticonvulsant therapies (Liu et al., 2016).
Propriétés
IUPAC Name |
2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c19-13-7-4-8-14(10-13)20-16(24)11-26-18-21-17(25)15(22-23-18)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,20,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJPYEMSKRHEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2492285.png)
![4-(3-sec-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2492286.png)


![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)
![5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde](/img/structure/B2492292.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide](/img/structure/B2492293.png)

![(Z)-ethyl 2-methyl-4-((morpholinoamino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2492296.png)

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)

![1-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2492302.png)
![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)